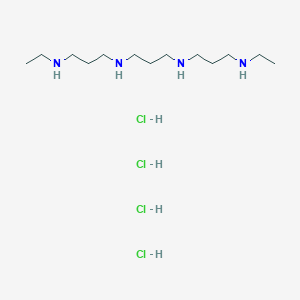

Diethylnorspermine tetrahydrochloride

描述

属性

IUPAC Name |

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWBSOKBIROCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H36Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156886-85-0 | |

| Record name | Diethylnorspermine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLNORSPERMINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件

N1,N11-二乙基降精胺四盐酸盐的合成涉及降精胺与乙基的烷基化。 该反应通常需要在受控条件下使用烷基化试剂,以确保选择性地形成所需产物。 反应在水性介质中进行,产物通过结晶纯化得到四盐酸盐 .

工业生产方法

N1,N11-二乙基降精胺四盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用高纯度试剂和先进的纯化技术,以确保最终产品的稳定性和质量。 该化合物在受控环境中生产,以保持其稳定性和功效 .

化学反应分析

反应类型

N1,N11-二乙基降精胺四盐酸盐经历了几种类型的化学反应,包括:

氧化: 该化合物可以氧化形成各种副产物。

还原: 它可以在特定条件下被还原,得到不同的衍生物。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应通常在受控温度和pH条件下进行,以确保预期结果 .

主要形成的产物

这些反应形成的主要产物包括 N1,N11-二乙基降精胺四盐酸盐的各种氧化、还原和取代衍生物。 这些衍生物具有不同的生物活性,可用于各种研究目的 .

科学研究应用

Chemistry

- Reagent in Polyamine Studies : DENSPM is used as a reagent in various chemical reactions to investigate polyamine metabolism. Its ability to induce SSAT allows researchers to study the downstream effects of polyamine depletion on cellular processes.

Biology

- Cell Growth and Differentiation : Research has shown that DENSPM affects cell signaling pathways and gene expression related to cell growth. It serves as a model compound for understanding the role of polyamines in cellular functions.

Medicine

- Anticancer Properties : DENSPM has been extensively studied for its anticancer potential. It induces apoptosis in cancer cells by depleting polyamines, which are often overexpressed in tumors. Clinical trials have explored its efficacy in various cancers, including breast cancer and non-small-cell lung cancer.

A. Breast Cancer Trials

In clinical trials involving breast cancer patients, DENSPM was shown to superinduce SSAT, leading to cytotoxic responses in tumor tissues. Although responses were minimal, the trials indicated that dosing schedules could be optimized for better outcomes .

B. Glioblastoma Research

Studies using human glioblastoma cell lines demonstrated that DENSPM treatment resulted in increased SSAT mRNA expression and subsequent degradation of anti-apoptotic proteins such as Akt and mTOR. This suggests a potential pathway for enhancing the sensitivity of glioblastoma cells to chemotherapy .

C. Combination Therapy Studies

Research indicates that combining DENSPM with traditional chemotherapeutic agents enhances their efficacy. For instance, studies showed that co-treatment with 5-fluorouracil (5-FU) significantly increased SSAT expression and induced apoptosis more effectively than either agent alone .

Table 1: Summary of Clinical Trials Involving DENSPM

| Cancer Type | Trial Phase | Outcome | Notes |

|---|---|---|---|

| Breast Cancer | Phase II | Minimal responses | Suggested need for optimized dosing |

| Non-Small Cell Lung Cancer | Phase I | Stable disease observed | Safe administration noted |

| Hepatocellular Carcinoma | Phase I | No complete responses | Stable disease achieved |

作用机制

N1,N11-二乙基降精胺四盐酸盐通过诱导精胺/精胺-N1-乙酰基转移酶 (SSAT) 的表达发挥作用,SSAT 是一种参与聚胺分解代谢的酶。 这会导致细胞内聚胺水平迅速下降,从而抑制细胞生长并诱导细胞凋亡。 该化合物还增强了有害过氧化氢和 N-乙酰基-3-氨基丙醛的产生,进一步促进了其细胞毒性作用 .

相似化合物的比较

Comparison with Similar Polyamine Analogues

Structural and Functional Differences

DENSPM belongs to a class of bis-ethyl polyamine analogues. Key structural variations among analogues include:

- Ethyl group placement : DENSPM has ethyl groups at N1 and N11, whereas N1,N12-diethyl spermine (BESPM) substitutes N1 and N12.

- Backbone length: DENSPM is a norspermine derivative (shorter carbon chain), while BESPM retains the spermine backbone .

| Compound | Structure | Ethyl Positions | Backbone Length | SSAT Induction (Fold) |

|---|---|---|---|---|

| DENSPM | Norspermine-based | N1, N11 | Shorter | 200–1,000 |

| BESPM (N1,N12-diethyl spermine) | Spermine-based | N1, N12 | Longer | 50–10,000* |

| N1,N14-Bis-ethyl homospermine | Homospermine-based | N1, N14 | Extended | ~100 |

*SSAT induction varies by cell type (e.g., 10,000-fold in MALME-3 melanoma cells) .

Mechanisms of Action and Efficacy

DENSPM vs. BESPM

- SSAT Induction: DENSPM is 5-fold more potent than BESPM in upregulating SSAT, leading to faster polyamine depletion. In MALME-3 melanoma cells, DENSPM increased SSAT activity to >10,000 pmol/min/mg vs. 120 pmol/min/mg for BESPM in LOX cells .

- Apoptosis : DENSPM induces apoptosis via SSAT-driven oxidative stress (H₂O₂ from polyamine oxidase activity) and mitochondrial dysfunction, whereas BESPM primarily causes growth arrest .

- Toxicity : Both compounds show low systemic toxicity in preclinical models, but DENSPM’s clinical dose-limiting toxicity (gastrointestinal) is distinct from BESPM’s hematological effects .

DENSPM vs. N1,N14-Bis-ethyl Homospermine

Comparison with Non-Analogue Polyamine Inhibitors

| Compound | Target | Mechanism | Clinical Use |

|---|---|---|---|

| DENSPM | SSAT induction | Polyamine catabolism, apoptosis | Experimental (Phase I) |

| DFMO (α-Difluoromethylornithine) | Ornithine decarboxylase (ODC) | Blocks polyamine biosynthesis | Approved for African sleeping sickness, Hirsutism |

| Nor-NOHA | Arginase 1 | Inhibits polyamine precursor synthesis | Preclinical |

- Efficacy : DENSPM depletes polyamines more rapidly than DFMO, which only inhibits biosynthesis. In breast cancer models, DENSPM reduced polyamine pools by >90% within 24 hours, whereas DFMO required prolonged exposure .

- Combination Potential: DENSPM synergizes with DFMO by dual-targeting biosynthesis and catabolism .

Research Findings and Clinical Implications

Key Preclinical Data

- Melanoma: DENSPM-treated SK-MEL-28 cells showed SSAT induction within 16 hours, followed by mitochondrial depolarization (24 hours) and apoptosis (36 hours) .

- Breast Cancer : DENSPM reduced HCC1937 (BRCA1-mutant) cell viability by 70% at 10 μM, highlighting its utility in genetically defined tumors .

Clinical Data

- The maximal tolerated dose was 185 mg/m²/day .

生物活性

N1,N11-Diethylnorspermine tetrahydrochloride (DENSPM) is a polyamine analog that has garnered significant attention for its potential as an anticancer agent. This compound exhibits a variety of biological activities, particularly in the modulation of polyamine metabolism, induction of apoptosis, and inhibition of tumor growth in various cancer models. This article provides a comprehensive overview of the biological activity of DENSPM, supported by relevant data tables and research findings.

- Chemical Name : N1,N11-Diethylnorspermine tetrahydrochloride

- CAS Number : 121749-39-1

- Molecular Formula : C13H32N4

- Molecular Weight : 244.42 g/mol

- Density : 0.877 g/cm³

- Boiling Point : 357.1°C at 760 mmHg

- Flash Point : 171.9°C

DENSPM functions primarily through the following mechanisms:

- Induction of Polyamine Catabolism : It acts as a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), leading to increased polyamine catabolism and depletion of intracellular polyamines, which are crucial for cell growth and proliferation .

- Apoptosis Induction : DENSPM has been shown to induce apoptosis in various cancer cell lines by promoting the release of cytochrome c from mitochondria and activating caspase-3 .

- Inhibition of Tumor Growth : In vivo studies indicate that DENSPM significantly inhibits tumor growth in models such as DU-145 prostate cancer xenografts when administered at doses of 40 mg/kg three times per day .

In Vitro Studies

A study evaluated the effects of DENSPM on human melanoma cell lines, revealing that low concentrations (<10 µM) could stimulate proliferation in resistant cells, while higher concentrations inhibited growth with IC50 values ranging from 2 to 180 µM . This suggests a dual role where DENSPM mimics endogenous polyamines at low doses but exerts cytotoxic effects at higher concentrations.

In Vivo Studies

In murine models, DENSPM demonstrated a clear capacity to prevent tumor growth. For instance, mice bearing xenografts showed significant tumor size reduction following treatment with DENSPM .

Case Studies and Clinical Trials

Clinical investigations into DENSPM have highlighted its potential in treating various cancers:

- Prostate Cancer : In patients with advanced prostate cancer, DENSPM exhibited sustained inhibitory effects on tumor growth but required further studies to establish clinical efficacy .

- Hepatocellular Carcinoma (HCC) : While some patients tolerated DENSPM well, results indicated insufficient evidence for clinical benefit as monotherapy .

Comparative Data Table

| Study Type | Cancer Type | Concentration | Result |

|---|---|---|---|

| In Vitro | Human Melanoma | <10 µM | Induced proliferation in resistant cells |

| In Vitro | Human Melanoma | >10 µM | Growth inhibition (IC50: 2-180 µM) |

| In Vivo | Prostate Cancer Xenografts | 40 mg/kg | Significant tumor growth inhibition |

| Clinical Trial | Advanced HCC | Not specified | Insufficient clinical benefit observed |

常见问题

What is the molecular mechanism by which N1,N11-Diethylnorspermine tetrahydrochloride (DENSPM) modulates polyamine metabolism in cellular systems?

Answer:

DENSPM acts as a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. It stabilizes SSAT mRNA and enhances enzyme activity by up to 1,000-fold, leading to accelerated acetylation of polyamines (e.g., spermidine, spermine) and their subsequent oxidation or excretion. This disrupts intracellular polyamine homeostasis, which is critical for studying apoptosis, proliferation, and stress responses in cancer or metabolic disease models .

Methodological Tip: Validate SSAT induction using RT-qPCR for mRNA quantification and fluorometric assays (e.g., acetyl-CoA consumption) for enzymatic activity. Include controls like untreated cells and polyamine-depleted media to isolate DENSPM-specific effects.

What experimental protocols are recommended for preparing DENSPM stock solutions, and how should stability be maintained?

Answer:

- Stock Preparation: Dissolve DENSPM tetrahydrochloride in molecular-grade water at concentrations of 1–10 mM (e.g., 1 mg in 2.56 mL H₂O for 1 mM). Vortex thoroughly and filter-sterilize (0.22 µm).

- Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation. Avoid prolonged exposure to light or room temperature .

Key Data:

| Concentration | Volume (1 mg) | Volume (5 mg) |

|---|---|---|

| 1 mM | 2.56 mL | 12.81 mL |

| 10 mM | 0.26 mL | 1.28 mL |

How can researchers resolve discrepancies in reported SSAT activity levels when using DENSPM across different cell lines?

Answer:

Variability in SSAT induction (e.g., 200- vs. 1,000-fold) may arise from:

- Cell-Type Specificity: Epigenetic regulation or baseline polyamine levels (e.g., DU-145 prostate cancer vs. glioblastoma cells).

- Assay Conditions: Differences in incubation time (24–72 hrs), DENSPM concentration (1–10 µM), or acetyl-CoA availability.

Methodological Approach: - Perform dose-response curves (0.1–50 µM DENSPM) and time-course experiments.

- Normalize SSAT activity to total protein content and include positive controls (e.g., TNF-α for inflammatory models) .

What in vivo models demonstrate DENSPM's antitumor efficacy, and what dosing regimens are effective?

Answer:

In murine xenograft models (e.g., DU-145 prostate cancer), DENSPM (40 mg/kg, administered thrice daily for 6-day cycles) significantly reduces tumor growth. This correlates with caspase-3 activation, cytochrome c release, and H₂O₂ production via SSAT-driven polyamine oxidation.

Advanced Considerations:

- Monitor systemic polyamine depletion (e.g., plasma spermidine via HPLC).

- Combine with polyamine synthesis inhibitors (e.g., DFMO) to enhance efficacy .

How does DENSPM influence ion channel activity, and what implications does this have for cancer cell migration studies?

Answer:

DENSPM indirectly modulates inward-rectifier potassium channels (e.g., Kir2.1) by altering intracellular polyamine levels, which regulate membrane potential and integrin-mediated migration (e.g., α9β1 in endothelial cells).

Experimental Design:

- Use patch-clamp electrophysiology to measure channel currents in DENSPM-treated vs. control cells.

- Pair with fibronectin-coated Boyden chambers to assess migration .

What analytical techniques are recommended for quantifying DENSPM-induced polyamine catabolites?

Answer:

- HPLC-MS/MS: Resolve acetylated polyamines (e.g., N1-acetylspermidine) with reverse-phase columns and tandem mass spectrometry.

- Fluorometric Detection: Use dansyl chloride derivatization for UV/fluorescence detection in cell lysates.

Reference: Adapt protocols from N1-acetylspermidine assays, ensuring calibration with deuterium-labeled internal standards .

What are the critical considerations for combining DENSPM with other polyamine-targeting agents in experimental designs?

Answer:

- Synergy with DFMO: Difluoromethylornithine (DFMO) inhibits ornithine decarboxylase, blocking polyamine synthesis. Co-treatment amplifies SSAT-driven catabolism.

- Toxicity Mitigation: Monitor for H₂O₂-induced oxidative stress (e.g., via catalase overexpression or NAC supplementation) .

How does DENSPM's induction of SSAT intersect with metabolic pathways beyond polyamine metabolism?

Answer:

SSAT activation depletes acetyl-CoA pools, potentially altering:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。